2-(3-Methoxyphenoxy)propanohydrazide is a chemical compound that belongs to the class of hydrazides, which are characterized by the presence of a hydrazine functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antioxidant and anticancer properties.
The synthesis of 2-(3-Methoxyphenoxy)propanohydrazide can be derived from various organic precursors, typically involving the reaction of 3-methoxyphenol or its derivatives with propanohydrazide. The compound's structure suggests it may be synthesized through methods similar to those used for other hydrazides and phenolic compounds.
2-(3-Methoxyphenoxy)propanohydrazide is classified as:
The synthesis of 2-(3-Methoxyphenoxy)propanohydrazide typically involves the following steps:
The molecular structure of 2-(3-Methoxyphenoxy)propanohydrazide can be represented as follows:
This structure consists of:
2-(3-Methoxyphenoxy)propanohydrazide can participate in various chemical reactions typical for hydrazides, including:
The mechanism of action for compounds like 2-(3-Methoxyphenoxy)propanohydrazide often involves:
Research indicates that derivatives of similar structures exhibit significant antioxidant and anticancer properties, suggesting potential efficacy for 2-(3-Methoxyphenoxy)propanohydrazide as well.
2-(3-Methoxyphenoxy)propanohydrazide has potential applications in:
2-(3-Methoxyphenoxy)propanohydrazide (CAS: 588678-30-2) is an organic compound with the molecular formula C₁₀H₁₄N₂O₃, as defined by its standardized InChI code (1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-4-8(6-9)14-2/h3-7H,11H2,1-2H3,(H,12,13)
) [1]. Its structure integrates three key functional elements: (1) a 3-methoxyphenoxy ether-linked aromatic ring, (2) a propanoyl backbone enabling stereochemical diversity at the α-carbon, and (3) a terminal hydrazide group (–CONHNH₂) [1]. This triad defines its core pharmacophore, where the hydrazide moiety enables nucleophilic reactivity and metal coordination, while the methoxyphenoxy group contributes lipophilicity and π-stacking potential. The propanoyl spacer allows conformational flexibility, positioning the aromatic and hydrazide functionalities for optimal target interaction.
Table 1: Key Physicochemical Identifiers of 2-(3-Methoxyphenoxy)propanohydrazide
Property | Value/Descriptor | Source |
---|---|---|
IUPAC Name | 2-(3-methoxyphenoxy)propanohydrazide | Sigma-Aldrich [1] |
CAS Registry Number | 588678-30-2 | Sigma-Aldrich [1] |
Molecular Formula | C₁₀H₁₄N₂O₃ | InChI Code [1] |
InChI Key | QXYABCWQJLSSAV-UHFFFAOYSA-N | Sigma-Aldrich [1] |
Physical Form (Purity) | Solid (95%) | Sigma-Aldrich [1] |
Storage Temperature | Room Temperature (RT) | Sigma-Aldrich [1] |
Hydrazide derivatives emerged prominently in mid-20th-century medicinal chemistry, initially explored for antitubercular applications (e.g., isoniazid). 2-(3-Methoxyphenoxy)propanohydrazide represents a structural evolution within this class, incorporating an ether-linked methoxyaryl group—a divergence from simpler alkyl or aryl hydrazides. This modification enhances structural complexity and potential bioavailability, as evidenced by its room-temperature-stable solid form [1]. Its synthesis aligns with modern fragment-based drug design, where the 3-methoxyphenoxy "fragment" is coupled to a hydrazide "warhead". Commercial availability since the early 2000s (reflected in its CAS registry) positions it as a building block for targeted chemical libraries, particularly in protease inhibition or oxidative stress modulation studies. However, its pharmacological characterization remains sparse compared to early-generation hydrazides, highlighting a transitional gap between availability and mechanistic exploration.
Despite its well-defined chemical identity, 2-(3-Methoxyphenoxy)propanohydrazide suffers significant research deficits:
Table 2: Critical Research Priorities for 2-(3-Methoxyphenoxy)propanohydrazide
Research Domain | Unanswered Question | Methodological Approach |
---|---|---|
Chemical Synthesis | Can enantioselective synthesis achieve >99% ee? | Chiral chromatography, asymmetric catalysis |
Biotarget Screening | Does it inhibit metalloenzymes via hydrazide coordination? | High-throughput enzymatic assays |
Physicochemical Profiling | What are its aqueous solubility and partition coefficient? | Shake-flask HPLC, potentiometric titration |
Metabolic Stability | Is the hydrazide moiety susceptible to hepatic oxidation? | Liver microsome assays, LC-MS metabolite ID |
Structural Characterization | What solid-state packing governs its stability? | Single-crystal X-ray diffraction |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0